GSK-3β Inhibition Potency: Quantitative Comparison vs. Mono-Brominated Analogs
2,4'-Dibromoacetophenone exhibits potent inhibition of glycogen synthase kinase 3β (GSK-3β) with an IC50 of 0.5 µM . This represents an approximately 40-fold increase in potency compared to its closest mono-brominated analog, 2-bromoacetophenone, which displays an IC50 of approximately 20 µM against GSK-3β in the same assay system [1]. The differential is attributed to the synergistic contribution of the 4'-bromoaryl group, which enhances target engagement beyond what is achievable with the α-bromo moiety alone [2].
| Evidence Dimension | GSK-3β inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 µM |
| Comparator Or Baseline | 2-Bromoacetophenone: ~20 µM |
| Quantified Difference | ~40-fold higher potency (0.5 µM vs. 20 µM) |
| Conditions | In vitro kinase assay; recombinant GSK-3β |
Why This Matters
The 40-fold potency differential establishes that mono-brominated analogs cannot substitute for 2,4'-Dibromoacetophenone in applications requiring potent GSK-3β inhibition at low micromolar or sub-micromolar concentrations.
- [1] Conde, S., et al. Thienyl and phenyl α-halomethyl ketones: New inhibitors of glycogen synthase kinase (GSK-3β) from a library of compound searching. Journal of Medicinal Chemistry, 2003, 46(22): 4631-4633. View Source
- [2] Bertin Bioreagent. 2,4'-Dibromoacetophenone - Additives & Precursors - CAT N°: 37358. View Source
